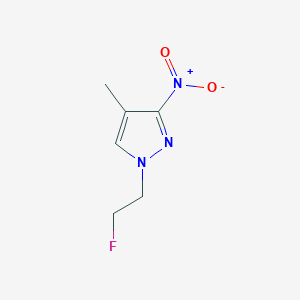![molecular formula C9H16ClF2N B2939946 [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride CAS No. 2377033-81-1](/img/structure/B2939946.png)
[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride is an intriguing compound often studied for its unique chemical and biological properties. With a complex structure, it features a spirocyclic system fused with difluoromethyl and methanamine groups. This structure grants it unique reactivity and potential utility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine often involves multiple steps:
Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials that contribute to the spirocyclic core.
Cyclization Reaction: : The critical cyclization reaction forms the spiro[3.3]heptane system, often under controlled temperature and pressure conditions.
Introduction of Difluoromethyl Group: : Introduction of the difluoromethyl group usually involves fluorinating agents like diethylaminosulfur trifluoride (DAST) or other fluorine donors.
Amine Introduction: : The final step involves the formation of the methanamine moiety, typically achieved via reductive amination or other amine coupling methods.
Industrial Production Methods
Industrial-scale production may optimize these steps for efficiency and cost-effectiveness:
Batch Process: : Utilizing large reactors for batch processing can ensure consistency and quality.
Flow Chemistry: : Continuous flow reactors might be employed to streamline and scale up the synthesis.
Purification: : High-performance liquid chromatography (HPLC) or similar techniques are often used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically transforming the methanamine moiety.
Reduction: : Reduction reactions might target specific functionalities to achieve desired structural changes.
Substitution: : It is susceptible to nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reducing Agents: : Common reducers include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: : Transition metal catalysts often facilitate these reactions.
Major Products
Oxidation Products: : Formation of oxime or nitrile derivatives.
Reduction Products: : Amine derivatives with varying degrees of saturation.
Substitution Products: : Fluorinated or other substituted analogs.
Applications De Recherche Scientifique
[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride finds applications across multiple disciplines:
Chemistry: : It is a valuable intermediate in synthetic organic chemistry.
Biology: : Studies explore its potential as a biochemical probe or enzyme inhibitor.
Medicine: : Investigated for its pharmacological properties, possibly affecting neurotransmitter pathways.
Industry: : Utilized in materials science for the development of novel materials.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action is closely linked to its ability to interact with various biological targets:
Enzyme Inhibition: : It can inhibit specific enzymes, altering biochemical pathways.
Receptor Binding: : It may bind to certain receptors, influencing cellular signaling.
Metabolic Pathways: : Its effects on metabolism can result in diverse biological outcomes.
Comparaison Avec Des Composés Similaires
Unique Features and Similar Compounds
Compared to other spirocyclic and difluoromethyl-containing compounds, [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride stands out due to:
Stability: : Higher stability under various conditions.
Reactivity: : Unique reactivity profile in synthetic transformations.
Biological Activity: : Distinct pharmacological properties.
Similar Compounds
[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine: : Lacks the additional fluorine atom, affecting its reactivity and stability.
[2-(Difluoromethyl)spiro[4.4]heptan-2-yl]methanamine: : Similar difluoromethyl group but with a different spirocyclic core, leading to different properties.
Propriétés
IUPAC Name |
[2-(difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-7(11)9(6-12)4-8(5-9)2-1-3-8;/h7H,1-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEPFBCRVIZJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2939868.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)
![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)

![1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2939874.png)

![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2939885.png)
